フィペキシド

概要

説明

フィペキサイドは、ピペラジン系に属する向精神薬です。1983年にイタリアで開発され、主にイタリアとフランスで老年性認知症の治療のためのノオトロピック薬として使用されていました。 発熱や肝炎などのまれな副作用のため、その使用は減少しています .

科学的研究の応用

Fipexide has been used in various scientific research applications, including:

Chemistry: Fipexide is studied for its chemical properties and reactions.

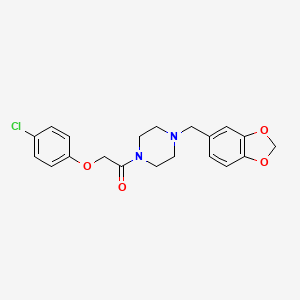

作用機序

フィペキサイドは、線条体のアデニル酸シクラーゼ活性を低下させることで作用し、ドーパミン作動性神経伝達を介して認知能力を向上させます。 パラクロロフェノキシ酢酸とメチレンジオキシベンジルピペラジンのアミド結合であり、後者に代謝されます。これは、その効果において重要な役割を果たします .

準備方法

フィペキサイドは、複数段階のプロセスを経て合成されます。合成は、セトリモニウムブロミドの存在下、ピペラジンを2当量のピペロニルクロリドでアルキル化することから始まり、1,4-ビス-ピペロニルピペラジンが生成されます。 この中間体は、次に塩基触媒条件下で4-クロロフェノキシ酢酸と反応させて、ピペロニル基の1つを置換し、フィペキサイドが生成されます .

化学反応の分析

フィペキサイドは、次のようなさまざまな化学反応を起こします。

酸化: フィペキサイドは特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: 還元反応は、フィペキサイドを異なる還元型に変換することができます。

科学研究の応用

フィペキサイドは、次のようなさまざまな科学研究に応用されてきました。

化学: フィペキサイドは、その化学的性質と反応について研究されています。

生物学: 植物のカルス形成、シュート再生、アグロバクテリウム感染における化学誘導物質として使用されてきました.

医学: フィペキサイドは、ドーパミン作動性神経伝達の強化による認知能力の向上を目的としたノオトロピック薬として使用されてきました.

類似化合物との比較

フィペキサイドは、ピラセタムなどの他のノオトロピック薬と作用が似ており、セントロフェノキシンと構造的に似ています。 これらの化合物とは異なり、フィペキサイドの、パラクロロフェノキシ酢酸とメチレンジオキシベンジルピペラジンのユニークな組み合わせは、その独特の薬理学的プロファイルに貢献しています .

類似化合物

- ピラセタム

- セントロフェノキシン

- ベフラリン

- ピベラリン

生物活性

Fipexide, a compound classified as a cognition activator, has garnered attention due to its unique pharmacological properties and associated adverse effects. This article explores the biological activity of fipexide, focusing on its mechanisms of action, clinical implications, and notable case studies that highlight its effects on human health.

Fipexide is primarily recognized for its role as a cognition enhancer. Unlike traditional stimulants, it does not exhibit amphetamine-like side effects, making it an interesting candidate for cognitive enhancement therapies. The compound is believed to influence neurotransmitter systems, particularly those involving dopamine and noradrenaline, which are crucial for cognitive functions such as attention and memory.

Adverse Effects

Despite its potential benefits, fipexide has been linked to severe adverse effects, particularly liver toxicity. Notably, several case studies have documented instances of fulminant hepatic failure associated with fipexide use. A study reported three cases where patients developed significant liver damage shortly after initiating treatment with fipexide. The timeline from the onset of jaundice to encephalopathy averaged just eight days, indicating a rapid progression of liver injury . Histological examinations revealed massive necrosis of liver cells predominantly in the centrilobular region, underscoring the drug's hepatotoxic potential.

Case Studies

-

Fulminant Hepatic Failure :

- Study Overview : Three patients experienced fulminant hepatic failure within two months of starting fipexide.

- Findings : All patients required emergency liver transplantation; two survived post-transplant while one did not. Histopathological analysis showed significant liver cell necrosis and inflammatory infiltrates .

- Drug Fever :

Clinical Implications

The adverse effects associated with fipexide raise critical questions regarding its safety profile in clinical use. The potential for severe hepatic injury necessitates careful monitoring and reconsideration of its indications. Physicians must weigh the cognitive benefits against the risk of life-threatening complications when prescribing this medication.

Research Findings

Research has also explored fipexide's role in plant biology. A study identified fipexide as a chemical inducer that promotes callus formation and shoot regeneration in various plant species. This finding suggests that fipexide may have applications beyond human medicine, potentially aiding in agricultural biotechnology by enhancing plant regeneration processes .

Summary Table of Fipexide's Biological Activity

| Aspect | Details |

|---|---|

| Classification | Cognition activator |

| Mechanism of Action | Modulates neurotransmitter systems (dopamine and noradrenaline) |

| Adverse Effects | Fulminant hepatic failure; drug fever |

| Case Studies | Documented cases of severe liver injury and hypersensitivity reactions |

| Research Applications | Induces callus formation in plants; potential use in biotechnology |

特性

IUPAC Name |

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O4/c21-16-2-4-17(5-3-16)25-13-20(24)23-9-7-22(8-10-23)12-15-1-6-18-19(11-15)27-14-26-18/h1-6,11H,7-10,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUJHVVEMMWLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044657 | |

| Record name | Fipexide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34161-24-5 | |

| Record name | Fipexide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34161-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fipexide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034161245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fipexide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13790 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fipexide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fipexide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIPEXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG44VME01D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Fipexide?

A1: While the exact mechanism of action remains unclear, research suggests that Fipexide acts as a mild dopamine agonist. [] It is believed to indirectly affect dopamine receptors in the hypothalamus and pituitary gland by reducing dopamine re-uptake at the pre-synaptic level. []

Q2: What are the downstream effects of Fipexide's interaction with the dopaminergic system?

A2: Fipexide administration has been shown to significantly decrease serum prolactin levels in elderly patients. [] This effect is consistent with dopamine's inhibitory influence on prolactin release. Notably, Fipexide did not affect other pituitary hormones like growth hormone, gonadotropins (LH and FSH), thyrotropin, or cortisol. []

Q3: Does Fipexide directly interact with dopamine receptors?

A3: Current research suggests that Fipexide does not directly bind to dopamine receptors. Instead, its effects are likely mediated through indirect modulation of dopamine levels in the synapse. []

Q4: How does Fipexide impact cognitive function?

A4: Studies in rodents indicate that Fipexide exhibits cognitive-enhancing properties. [, , ] It has demonstrated efficacy in improving learning and memory in various animal models, including those with induced amnesia. [, , , , , , ]

Q5: What is the molecular formula and weight of Fipexide?

A5: The molecular formula of Fipexide hydrochloride monohydrate is C20H21ClN2O4·HCl·H2O. [] The molecular weight of Fipexide (free base) is 372.84 g/mol.

Q6: Is there any spectroscopic data available for Fipexide?

A6: While the provided abstracts do not detail specific spectroscopic data, the crystal structure of Fipexide hydrochloride monohydrate has been determined using X-ray diffraction. [] This structural information reveals the spatial arrangement of atoms within the molecule.

Q7: How do structural modifications of Fipexide affect its activity?

A7: While the provided abstracts do not specifically address SAR studies, research on Fipexide's metabolites highlights the importance of the catechol moiety for its potential toxicity. [, , ] Demethylenation of Fipexide leads to the formation of a reactive o-quinone via the catechol intermediate. [, , ] This o-quinone readily reacts with nucleophiles like glutathione and cysteine, potentially leading to protein adduct formation and toxicity. [, , , , ]

Q8: What is known about the stability of Fipexide under various conditions?

A8: The provided research abstracts do not offer specific information regarding Fipexide's stability under various conditions.

Q9: What is the ADME profile of Fipexide?

A9: While the provided abstracts don't provide detailed ADME data, research mentions the identification of Fipexide metabolites in rat urine using gas chromatography-mass spectrometry. [] This suggests that Fipexide undergoes metabolism and subsequent excretion. Additionally, research highlights the formation of reactive metabolites and their potential role in Fipexide's toxicity. [, , , ]

Q10: What in vitro models have been used to study Fipexide?

A10: Researchers have utilized rat and human hepatocytes to investigate the formation of Fipexide's reactive metabolites in vitro. [] These studies provide insights into the metabolic pathways and potential toxicity of Fipexide.

Q11: What in vivo models have been used to study Fipexide?

A11: Several animal models have been used to study Fipexide, primarily focusing on its effects on cognitive function and its potential as a nootropic agent. Studies have been conducted in albino rats using various behavioral paradigms like the active conditioned avoidance method (shuttle-box), passive avoidance method (step-down), and two-way active avoidance with punishment reinforcement (shuttle box). [, , , , , , ] These models allow researchers to assess learning, memory, and the impact of Fipexide on cognitive performance.

Q12: Have any clinical trials been conducted on Fipexide?

A12: Yes, a placebo-controlled, double-blind clinical trial investigated the efficacy of Fipexide in treating severe cognition disorders in elderly patients. [] The study demonstrated significant improvement in various cognitive parameters in the Fipexide group compared to placebo. []

Q13: What are the known toxic effects of Fipexide?

A13: Fipexide has been withdrawn from the market due to toxic effects observed in humans. [] Research indicates that its toxicity may be linked to the formation of reactive metabolites, particularly the o-quinone formed through demethylenation of Fipexide. [, , , ] This reactive metabolite can bind to proteins, potentially leading to hepatotoxicity and other adverse effects. [, , , ]

Q14: What specific adverse effects have been reported in association with Fipexide use?

A14: Drug-induced fever is a documented adverse effect of Fipexide, with several cases reported in a national pharmacovigilance survey. [] Additionally, Fipexide has been linked to severe cases of fulminant hepatitis requiring liver transplantation. []

Q15: What analytical methods have been employed to study Fipexide and its metabolites?

A15: Researchers have utilized various analytical techniques to characterize Fipexide and its metabolites: * Liquid chromatography/mass spectrometry (LC/MS): This technique has been extensively used for identifying and characterizing Fipexide metabolites in vitro. [, , , ] Different LC/MS approaches, including hybrid quadrupole-linear ion trap instruments and accurate mass data from QqTOF measurements, have been employed. [] * Gas chromatography-mass spectrometry (GC-MS): This method has been used to analyze Fipexide metabolites in rat urine. [] * High-resolution mass spectrometry (HRMS): HRMS, particularly in combination with electrospray ionization time-of-flight (ESI-TOF), has been employed to identify and characterize reactive metabolites trapped with glutathione and its analogs. [, ]

Q16: What strategies have been explored for improving the detection of reactive metabolites formed by Fipexide?

A16: Researchers have developed several methods to enhance the detection of Fipexide's reactive metabolites, including:

- Trapping with glutathione and analogs: Trapping reactive metabolites with glutathione (GSH) and analyzing the resulting conjugates by LC/MS is a common approach. [, , , ]

- Use of brominated glutathione analog: A brominated analog of glutathione, N-(2-bromocarbobenzyloxy)-GSH (GSH-Br), has shown improved sensitivity and selectivity for detecting reactive metabolites compared to GSH alone. []

- In-source collision-induced dissociation (ISCID) and extraction of product ion (XoPI): This technique utilizes the characteristic fragmentation pattern of GSH conjugates to selectively detect reactive metabolites. []

- Mass defect filtering and isotope pattern matching: These data processing techniques, often combined with HRMS data, facilitate the identification of GSH-trapped reactive metabolites. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。